Cas no 86508-29-4 (1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione)
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)-
- 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione
- 1-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)ETHANE-1,2-DIONE
- (4-Chlorphenyl)(4-methylphenyl)ethandion
- 1-(4-chlorophenyl)-2-(4-methylphenyl)-1,2-ethanedione
- 1-(4-chlorophenyl)-2-(p-tolyl)ethane-1,2-dione
- Benzil-based compound,16
- MFCD00052718
- AKOS025117220
- FT-0605685
- DTXSID10380461
- SCHEMBL2156105
- CHEMBL192252
- 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethan-1,2-dione
- 86508-29-4
- Benzil-based compound, 16
- PD178967
- BDBM22738
-
- MDL: MFCD00052718
- Inchi: 1S/C15H11ClO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3
- InChI Key: FKOYORNUXJRIQT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(C1C=CC(C)=CC=1)=O)=O
Computed Properties
- Exact Mass: 258.04500
- Monoisotopic Mass: 258.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.24
- Melting Point: 108℃
- Boiling Point: 413.2°C at 760 mmHg
- Flash Point: 174.5°C
- Refractive Index: 1.595
- PSA: 34.14000
- LogP: 3.71400
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione Security Information
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C065505-500mg |
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione |
86508-29-4 | 500mg |
$ 415.00 | 2022-06-06 | ||
| TRC | C065505-1000mg |
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione |
86508-29-4 | 1g |
$ 685.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1260946-100mg |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 100mg |
$155 | 2024-06-07 | |
| 1PlusChem | 1P004QLN-100mg |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 100mg |
$45.00 | 2024-04-21 | |
| 1PlusChem | 1P004QLN-1g |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 1g |
$130.00 | 2024-04-21 | |
| A2B Chem LLC | AC20299-1g |
1-(4-Chlorophenyl)-2-(p-tolyl)ethane-1,2-dione |
86508-29-4 | 97% | 1g |
$99.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644792-100mg |
1-(4-Chlorophenyl)-2-(p-tolyl)ethane-1,2-dione |
86508-29-4 | 98% | 100mg |
¥873.00 | 2024-04-28 | |
| eNovation Chemicals LLC | Y1260946-1g |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 1g |
$250 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1260946-1g |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 1g |
$260 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1260946-100mg |
1,2-Ethanedione,1-(4-chlorophenyl)-2-(4-methylphenyl)- |
86508-29-4 | 97% | 100mg |
$155 | 2025-02-19 |
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione
Introduction to 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione (CAS No. 86508-29-4)
1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione, identified by its CAS number 86508-29-4, is a significant compound in the realm of chemical and pharmaceutical research. This dione derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of both chloro and methyl substituents on the aromatic rings imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications.
The compound's molecular structure consists of an ethane-1,2-dione core linked to two aromatic rings. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule. Conversely, the 4-methylphenyl group provides steric hindrance and can modulate the overall shape and orientation of the molecule in biological systems. These characteristics make it an attractive candidate for designing novel pharmacological agents.
In recent years, there has been growing interest in exploring the pharmacological properties of dione derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific arrangement of functional groups in 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione suggests that it may interact with biological targets in a unique manner, potentially leading to the discovery of new drug candidates.
One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. The dione moiety is particularly useful in medicinal chemistry due to its ability to participate in various chemical reactions, such as Michael additions and cycloadditions. These reactions can be leveraged to attach different pharmacophores or functional groups, thereby tailoring the properties of the resulting derivatives for specific biological activities.
Recent studies have begun to uncover the biological relevance of similar dione structures. For instance, researchers have reported on the synthesis and characterization of several dione-based compounds that exhibit notable biological activity. These studies often focus on understanding how structural modifications affect the potency and selectivity of these molecules. In the case of 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione, investigations are ongoing to determine its interaction with potential target proteins and enzymes.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available aromatic precursors. The chlorination and methylation steps are critical in establishing the desired substituents on the phenyl rings. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods ensure that the final product is suitable for further pharmacological evaluation.
In terms of applications, 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione holds promise for several therapeutic areas. Its structural features suggest that it may be effective against diseases caused by aberrant protein-protein interactions or enzyme dysregulation. For example, it has been hypothesized that this compound could interfere with signaling pathways involved in inflammation or cancer progression. Preliminary computational studies have also indicated potential binding affinities with certain biomarkers, further supporting its exploration as a lead compound.
The development of novel drugs is often a lengthy and resource-intensive process. However, computational modeling and high-throughput screening methods have accelerated the identification of promising candidates like 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione. By leveraging these technologies, researchers can rapidly assess the biological activity of large libraries of compounds without extensive experimental validation. This approach has significantly reduced the time required to move from discovery to clinical development.
The safety profile of any new compound is a critical consideration before it can be advanced into clinical trials. While preliminary studies suggest that 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione is well-tolerated in vitro, further toxicological assessments are necessary to evaluate its potential risks in vivo. These studies will help determine whether it is suitable for further development into a therapeutic agent.
In conclusion, 1-(4-Chlorophenyl)-2-(4-methylphenyl)-ethane-1,2-dione (CAS No. 86508-29-4) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for dione derivatives, this molecule stands out as a promising lead for developing innovative treatments for various diseases.
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